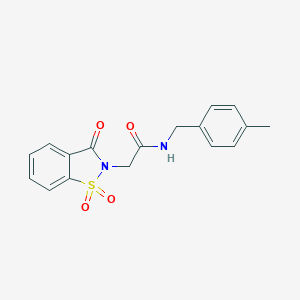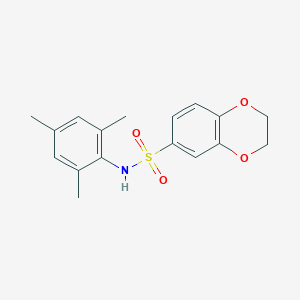
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as DBA or DBA-Ac and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Synthesis and Labeling
The compound has been used in the synthesis of labeled compounds for research purposes. Xu and Trudell (2005) demonstrated the use of this compound in the amidation process to produce labeled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, which was later hydrolyzed to yield a ring-opened product. This process is significant for the synthesis of labeled compounds used in various studies, including pharmacokinetics and drug metabolism (Xu & Trudell, 2005).
Antimicrobial and Antifungal Applications
A series of compounds synthesized from this chemical structure demonstrated moderate to significant antimicrobial and antifungal activities. Ahmad et al. (2011) found that compounds with higher lipophilicity, particularly N-methyl analogues, exhibited superior antibacterial activities. This discovery is crucial for developing new antimicrobial agents to combat resistant bacterial strains (Ahmad et al., 2011).
Anticancer Activity
Several studies have explored the anticancer potential of derivatives of this compound. Güzel and Salman (2006) synthesized a series of derivatives and evaluated them for antimycobacterial and antitumor activities. They discovered that certain analogs exhibited excellent inhibitory activity against Mycobacterium tuberculosis and significant cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer (Güzel & Salman, 2006).
Bioactivity and Inhibition Effects
The compound and its derivatives have been used to study bioactivity and inhibition effects on bacteria and algae. Yu et al. (2020) synthesized novel acetamides from this compound and evaluated their inhibition effects on heterotrophic bacteria and marine chlorella, finding that certain derivatives showed good bioactivity, indicating potential applications in biocontrol or biofouling prevention (Yu et al., 2020).
Microwave Assisted Synthesis
The compound's structure has been utilized in microwave-assisted synthesis to create derivatives with potential biological activities. For instance, compounds synthesized through this method were found to possess moderate to significant anti-microbial activities, highlighting the compound's versatility in synthesizing bioactive molecules (Ahmad et al., 2011).
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-6-8-13(9-7-12)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWBQYNOCSZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322233 |
Source


|
| Record name | N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
CAS RN |
641606-65-7 |
Source


|
| Record name | N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B426547.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B426550.png)
![Ethyl 4-{[3-fluoro(methylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B426551.png)
![N-(3-acetylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426555.png)
![2,5-dichloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B426556.png)
![2-[methyl(methylsulfonyl)amino]-N-(2-naphthyl)benzamide](/img/structure/B426557.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(4-methylbenzyl)acetamide](/img/structure/B426560.png)
![(2-Bromo-4-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B426563.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B426564.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B426566.png)
![(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B426567.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B426568.png)